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This guide provides an objective comparison of the novel allosteric BCR-ABL inhibitor, TERN-
701, against established next-generation ATP-competitive tyrosine kinase inhibitors (TKIs) for
the treatment of Chronic Myeloid Leukemia (CML). The emergence of TERN-701 introduces a
distinct mechanism of action to the therapeutic landscape, warranting a detailed evaluation of
its performance relative to current standards of care. This document synthesizes available
preclinical and clinical data to offer a data-centric comparison of inhibitor efficacy, mechanism,
and resistance profiles.

A note on the nomenclature: Initial searches for "PG-701" did not yield specific results.
However, the similarity in designation and therapeutic target strongly suggests a typographical
error for TERN-701, a compound currently in clinical development by Terns Pharmaceuticals.
This guide will proceed under the assumption that the intended subject is TERN-701.

Introduction: The Evolving Landscape of BCR-ABL
Inhibition

The constitutively active BCR-ABL tyrosine kinase, the product of the Philadelphia
chromosome translocation, is the primary driver of CML.[1][2] The development of TKIs

targeting the ATP-binding site of the ABL kinase domain has transformed CML into a
manageable chronic condition for many patients.[3] However, the development of resistance,
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frequently through point mutations in the kinase domain, has driven the creation of successive
generations of more potent and broadly effective inhibitors.[4]

TERN-701 represents a paradigm shift in this landscape. As an allosteric inhibitor, it binds to
the myristoyl pocket of the ABL kinase, a site distinct from the ATP-binding domain targeted by
current TKIs.[5][6] This novel mechanism offers the potential to overcome resistance mutations
that affect the ATP-binding site and may offer a different safety profile.

Mechanism of Action: Allosteric vs. ATP-
Competitive Inhibition

Next-generation TKIs such as dasatinib, nilotinib, bosutinib, and ponatinib are ATP-competitive
inhibitors. They function by occupying the ATP-binding pocket of the BCR-ABL kinase domain,
preventing the phosphorylation of downstream substrates necessary for cancer cell
proliferation and survival.[7] Asciminib, another recently approved drug, is also an allosteric
inhibitor that binds to the myristoyl pocket.

TERN-701, like asciminib, is an allosteric inhibitor that binds to the myristoyl pocket of the ABL1
kinase.[5][6] This binding induces a conformational change that restores the natural
autoinhibitory regulation of the kinase, effectively locking it in an inactive state.[8] This
mechanism is fundamentally different from that of ATP-competitive inhibitors and is effective
even against mutations that confer resistance to them, including the gatekeeper T315I
mutation.[9] The combination of allosteric and ATP-competitive inhibitors has been shown to be
synergistic in preclinical models, suggesting a potential future therapeutic strategy.[10]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3228229/
https://ashpublications.org/blood/article/146/Supplement%201/901/555376/CARDINAL-A-Phase-1-study-of-TERN-701-a-novel
https://www.globenewswire.com/news-release/2024/04/29/2871639/0/en/Terns-Pharmaceuticals-Announces-Data-from-Ongoing-Phase-1-Pharmacokinetic-Study-of-Allosteric-BCR-ABL-Inhibitor-TERN-701-in-Adult-Healthy-Volunteers-and-Highlights-Potential-for-Co.html
https://ascopubs.org/doi/10.14694/EdBook_AM.2014.34.167
https://ashpublications.org/blood/article/146/Supplement%201/901/555376/CARDINAL-A-Phase-1-study-of-TERN-701-a-novel
https://www.globenewswire.com/news-release/2024/04/29/2871639/0/en/Terns-Pharmaceuticals-Announces-Data-from-Ongoing-Phase-1-Pharmacokinetic-Study-of-Allosteric-BCR-ABL-Inhibitor-TERN-701-in-Adult-Healthy-Volunteers-and-Highlights-Potential-for-Co.html
https://www.mdpi.com/2218-273X/15/9/1214
https://www.mdpi.com/1420-3049/25/18/4210
https://www.researchgate.net/publication/41013401_Targeting_Bcr-Abl_by_combing_allosteric_with_ATP-binding-site_inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

4 ATP-Competitive Inhibition A /Allosteric Inhibition (TERN-701)\
ATP-competitive TKI :—— TERN-701
I
|
' Binds to
| Blocked .
i yristoyl pocket
1
BCR-ABL Kinase Domain BCR-ABL Kinase Domain
ATP-Binding Site Myristoyl Pocket
l
Inhibited
1
\/
\o 4 l
- J

Click to download full resolution via product page

Caption: Mechanisms of ATP-competitive vs. allosteric inhibition.

Data Presentation: Comparative Efficacy of BCR-

ABL Inhibitors

The following tables summarize the in vitro potency and clinical efficacy of TERN-701 and next-

generation BCR-ABL inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50, nM) Against Wild-Type and Mutant BCR-ABL
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Mutation TERN-701 Dasatinib  Nilotinib Bosutinib  Ponatinib  Asciminib
Potent Potent
_ o <1-1.8[7] 10-45[7] 0.37-0.5[7] o
Wild-Type (preclinical) 1-42[71[11] (preclinical)
[11] [11] [11]
[5] [°]
G250E N/A 3 118 20 2.5 N/A
Y253H N/A 2 263 30 2.0 N/A
E255K N/A 4 435 110 4.9 N/A
Potent Potent
o 4.9-20[7] o
T315I (preclinical)  >600[4] >1500[4] >2000[12] [13] (preclinical)
[5] [°]
F317L N/A 112 22 24 2.2 N/A
F359V N/A 2 275 30 2.0 N/A

Note: IC50 values are compiled from multiple sources and may vary based on the specific

assay conditions.[4][7][11][12][13] Data for TERN-701 against specific mutations are not yet

publicly available in this format, though preclinical studies have demonstrated its high potency.

[5]

Table 2: Clinical Efficacy in Relapsed/Refractory Chronic Phase CML
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- . . . . Key Efficacy
Inhibitor Clinical Trial Patient Population .
Endpoint
) 64% MMR rate by 24
Heavily pretreated
TERN-701 CARDINAL (Phase 1) . . weeks; 75% MMR at
(median 3 prior TKIs)
doses >320mg.[14]
o _ 2nd/3rd line after ~40-50% CCyR rate.
Dasatinib Multiple S
imatinib failure [15]
o ] 2nd/3rd line after ~40-50% CCyR rate.
Nilotinib Multiple S
imatinib failure [16]
o ) 2nd line after imatinib ~35-45% CCyR rate.
Bosutinib Multiple _
failure [17]
) 56% MCyR rate, 46%
o Heavily pretreated,
Ponatinib PACE ) ) CCyR rate at 12
including T315lI
months.[18]
25.5% MMR rate at 24
Asciminib ASCEMBL 3rd line vs. Bosutinib weeks (vs. 13.2% for

bosutinib).[19]

MMR: Major Molecular Response; CCyR: Complete Cytogenetic Response; MCyR: Major

Cytogenetic Response. Clinical trial data is based on different study populations and designs
and should not be compared directly.[14][15][16][17][18][19]

Early Clinical Data on TERN-701 (CARDINAL Trial)

Preliminary data from the Phase 1 CARDINAL trial have shown promising results for TERN-701

in a heavily pre-treated CML patient population.[20]

» Efficacy: A major molecular response (MMR) rate of 64% was achieved by 24 weeks in all

efficacy-evaluable patients.[14] This increased to 75% in patients receiving doses of 320mg

or higher.[14]

o Safety: TERN-701 has been well-tolerated, with no dose-limiting toxicities observed. The

most common treatment-emergent adverse events were low-grade and included diarrhea,
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headache, and nausea.[14]

o Pharmacokinetics: TERN-701 has shown a favorable pharmacokinetic profile supporting
once-daily dosing, with or without food.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and
validation.

1. In Vitro BCR-ABL Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory activity of a compound on the purified BCR-ABL
kinase enzyme.

¢ Objective: To determine the IC50 value of an inhibitor against wild-type and mutant BCR-ABL
kinase.

e Materials:

o Recombinant human BCR-ABL kinase domain (wild-type and mutants).

[e]

Kinase buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgCI2, 1 mM DTT).[21]

o ATP.

o

Tyrosine-containing peptide substrate (e.g., Abltide).

Test inhibitors dissolved in DMSO.

[¢]

[¢]

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kkit).
e Procedure:
o Serially dilute the test inhibitor in DMSO and then in kinase buffer.

o In a 96-well plate, add the diluted inhibitor, recombinant BCR-ABL kinase, and the peptide
substrate.
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o Pre-incubate for 15-30 minutes at room temperature.
o Initiate the kinase reaction by adding ATP.
o Incubate for 60 minutes at 30°C.

o Stop the reaction and quantify the amount of ADP produced (or phosphorylated substrate)
using a suitable detection method and a plate reader.

o Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO
control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the IC50 value.

2. Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of CML cells that
endogenously express BCR-ABL.

o Objective: To determine the cellular potency (IC50) of an inhibitor in a BCR-ABL-dependent
cell line.

o Materials:

o CML cell line (e.g., K562 for wild-type BCR-ABL, or Ba/F3 cells engineered to express
specific BCR-ABL mutants).[22]

o Complete culture medium (e.g., RPMI-1640 with 10% FBS).[11]
o 96-well plates.

o Test inhibitors dissolved in DMSO.

o Cell viability reagent (e.g., MTT, CellTiter-Glo®).

e Procedure:
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o Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

o Allow cells to attach or stabilize overnight.

o Treat the cells with a range of concentrations of the test inhibitor.

o Incubate for 72 hours at 37°C in a 5% CO: incubator.

o Add the cell viability reagent to each well according to the manufacturer's instructions.
o Incubate for an additional 2-4 hours.

o Measure the signal (absorbance or luminescence) using a microplate reader.

o Calculate the percentage of cell viability relative to a DMSO-treated control.

o Plot the percentage of viability against the logarithm of the inhibitor concentration to
determine the IC50 value.
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Caption: Workflow for a cell-based proliferation assay.
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Mandatory Visualizations: Signaling Pathways

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are critical
for the malignant phenotype of CML cells.
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Caption: Simplified BCR-ABL signaling pathways.

Conclusion

TERN-701 is a promising novel allosteric BCR-ABL inhibitor with a distinct mechanism of action
compared to the established ATP-competitive TKIs. Early clinical data from the CARDINAL trial
demonstrate its potential for high efficacy and a favorable safety profile in a heavily pretreated
CML population.[20][23] Its allosteric mechanism provides a strong rationale for its use in
patients who have developed resistance to ATP-competitive inhibitors, including those with the
T315I mutation.

While direct comparative preclinical data for TERN-701 against a full panel of BCR-ABL
mutations are not yet publicly available, the preliminary clinical results suggest it may offer a
significant therapeutic advantage.[14][19] Further data from ongoing and future clinical trials
will be crucial to fully define its position in the CML treatment algorithm. The detailed
experimental protocols provided in this guide offer a framework for researchers to conduct their
own comparative studies and contribute to the growing body of knowledge on this new class of
BCR-ABL inhibitors.

Need Custom Synthesis?
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679753?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

